1-methyl-2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of a benzodiazole ring fused with a pyrrolidine sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-methyl-2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole involves multiple steps, starting from the construction of the pyrrolidine ring. The synthetic route typically includes:
Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors under specific reaction conditions.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzodiazole ring system.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-methyl-2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the benzodiazole ring.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-methyl-2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methyl-2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
1-methyl-2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Benzodiazole Derivatives: Compounds with a benzodiazole ring system can have comparable chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities .
Properties
Molecular Formula |
C18H25N5O2S |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-methyl-2-(5-pyrrolidin-1-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)benzimidazole |
InChI |
InChI=1S/C18H25N5O2S/c1-20-17-7-3-2-6-16(17)19-18(20)21-10-14-12-23(13-15(14)11-21)26(24,25)22-8-4-5-9-22/h2-3,6-7,14-15H,4-5,8-13H2,1H3 |
InChI Key |
OMNCFIYPCBOTJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)N5CCCC5 |
Origin of Product |
United States |
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